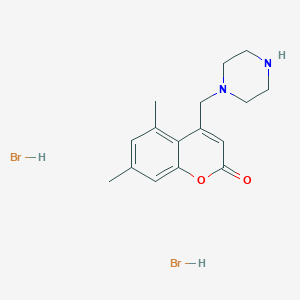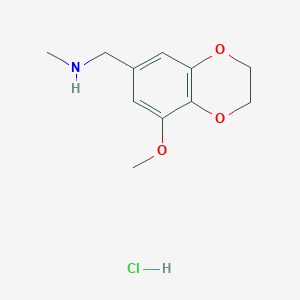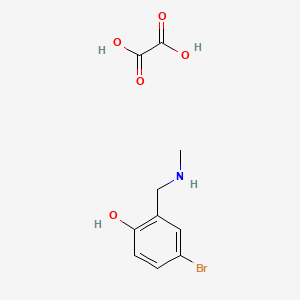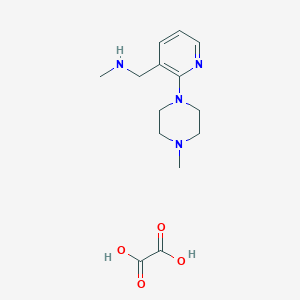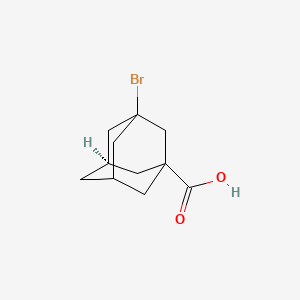
(1r,3s,5R,7S)-3-bromoadamantane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1r,3s,5R,7S)-3-Bromoadamantane-1-carboxylic acid is a brominated derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound is characterized by the presence of a bromine atom at the 3-position and a carboxylic acid group at the 1-position of the adamantane framework. The adamantane structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1r,3s,5R,7S)-3-bromoadamantane-1-carboxylic acid typically involves the bromination of adamantane derivatives followed by carboxylation. One common method includes the bromination of 1-adamantane carboxylic acid using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of flow microreactors has been reported to provide a more sustainable and scalable approach for such syntheses .
Chemical Reactions Analysis
Types of Reactions: (1r,3s,5R,7S)-3-Bromoadamantane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carbonyl compound under appropriate conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield derivatives such as 3-hydroxyadamantane-1-carboxylic acid.
- Oxidation and reduction reactions modify the carboxylic acid group to form corresponding alcohols or ketones.
Scientific Research Applications
Chemistry: In organic synthesis, (1r,3s,5R,7S)-3-bromoadamantane-1-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its rigid structure and functional groups make it valuable in the design of novel compounds with specific properties.
Biology and Medicine: The compound’s derivatives have been explored for their potential antiviral and antibacterial properties. The adamantane core is known for its role in antiviral drugs like amantadine, suggesting similar applications for its brominated derivatives.
Industry: In the materials science field, this compound is used in the development of polymers and resins with enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of (1r,3s,5R,7S)-3-bromoadamantane-1-carboxylic acid largely depends on its derivatives and their specific applications. In biological systems, the adamantane core can interact with viral proteins, inhibiting their function and preventing viral replication. The bromine atom and carboxylic acid group can further modulate these interactions by altering the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(1r,3s,5R,7S)-3-Aminoadamantane-1-carboxylic acid: Similar structure but with an amino group instead of bromine, used in antiviral research.
(1R,3S,5R,7S)-3-Bromo-5-ethyl-1-adamantanecarboxylic acid: Another brominated derivative with an ethyl group, used in materials science.
Uniqueness: (1r,3s,5R,7S)-3-Bromoadamantane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its combination of a bromine atom and a carboxylic acid group on the adamantane core makes it a versatile intermediate for various synthetic and research applications.
Properties
IUPAC Name |
(7R)-3-bromoadamantane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6H2,(H,13,14)/t7-,8?,10?,11?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUDQBVINJIMFO-WHERFPGRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CC3(CC1CC(C2)(C3)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
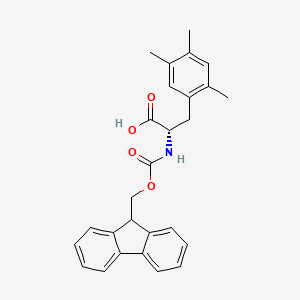
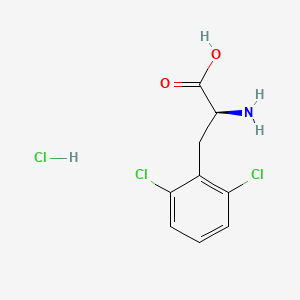
![(2S)-3-(4-methoxy-3,5-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B8062192.png)

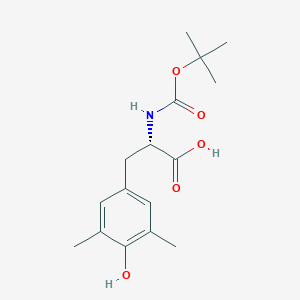

![tert-butyl N-[(2S)-1-hydroxy-3-(3-phenoxyphenyl)propan-2-yl]carbamate](/img/structure/B8062221.png)
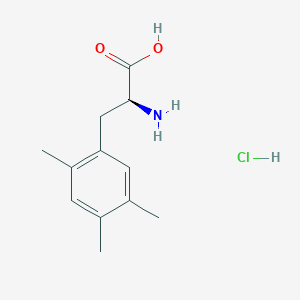
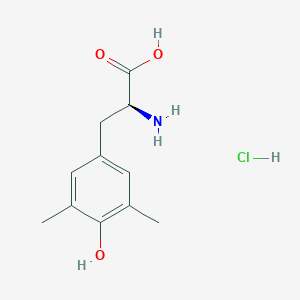
![benzoic acid;(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5R,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B8062236.png)
